Cas no 1217844-65-9 ((R)-Benzyl 2-isobutylpiperazine-1-carboxylate hydrochloride)

(R)-Benzyl 2-isobutylpiperazine-1-carboxylate hydrochloride 化学的及び物理的性質
名前と識別子
-
- (R)-Benzyl 2-isobutylpiperazine-1-carboxylate hydrochloride
- benzyl (2R)-2-(2-methylpropyl)piperazine-1-carboxylate,hydrochloride
- (R)-Benzyl2-isobutylpiperazine-1-carboxylatehydrochloride
- (R)-1-N-CBZ-2-ISOBUTYLPIPERAZINE -HCl
- (R)-n-cbz-2-isobutylpiperazine HCl
- Benzyl (2R)-2-(2-methylpropyl)piperazine-1-carboxylate--hydrogen chloride (1/1)
- (R)-1-N-CBZ-2-ISOBUTYLPIPERAZINE hydrochloride
- AKOS015923343
- benzyl (2R)-2-(2-methylpropyl)piperazine-1-carboxylate;hydrochloride
- DB-353577
- 1217844-65-9
- A891403
- DTXSID30662630
- (R)-1-N-cbz-2-isobutylpiperazine-hcl
- AKOS016013421
-
- MDL: MFCD11865395
- インチ: InChI=1S/C16H24N2O2.ClH/c1-13(2)10-15-11-17-8-9-18(15)16(19)20-12-14-6-4-3-5-7-14;/h3-7,13,15,17H,8-12H2,1-2H3;1H/t15-;/m1./s1
- InChIKey: QQLZPCZSUXTEIV-XFULWGLBSA-N
- ほほえんだ: CC(C)C[C@@H]1CNCCN1C(=O)OCC2=CC=CC=C2.Cl
計算された属性
- せいみつぶんしりょう: 312.16000
- どういたいしつりょう: 312.1604557g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 4
- 重原子数: 21
- 回転可能化学結合数: 6
- 複雑さ: 301
- 共有結合ユニット数: 2
- 原子立体中心数の決定: 1
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 41.6Ų
じっけんとくせい
- PSA: 41.57000
- LogP: 3.71180
(R)-Benzyl 2-isobutylpiperazine-1-carboxylate hydrochloride セキュリティ情報
(R)-Benzyl 2-isobutylpiperazine-1-carboxylate hydrochloride 税関データ
- 税関コード:2933599090
- 税関データ:
中国税関コード:
2933599090概要:
29,33599090。その他のピリミジン環構造を有する化合物(ピペラジン環を有する他の化合物を含む。付加価値税:17.0%。税金還付率:13.0%. 規制条件:いいえ。最恵国関税:6.5%. 一般関税:20.0%
申告要素:
製品名, 成分含有量、使用する場合は、ウロト品の外観を明記してください、6-カプロラクタムは外観、署名日を明記してください
要約:
2933599090。構造中にピリミジン環(水素化の有無にかかわらず)またはピペラジン環を含む他の化合物。付加価値税:17.0%税金還付率:13.0%最恵国関税:6.5%. General tariff:20.0%
(R)-Benzyl 2-isobutylpiperazine-1-carboxylate hydrochloride 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Chemenu | CM169759-1g |
(R)-Benzyl 2-isobutylpiperazine-1-carboxylate hydrochloride |
1217844-65-9 | 95% | 1g |
$482 | 2021-08-05 | |
eNovation Chemicals LLC | Y0987075-1g |
(R)-Benzyl 2-isobutylpiperazine-1-carboxylate hydrochloride |
1217844-65-9 | 95% | 1g |
$420 | 2023-09-01 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1762206-1g |
Benzyl (r)-2-isobutylpiperazine-1-carboxylate hydrochloride |
1217844-65-9 | 98% | 1g |
¥4116.00 | 2024-08-09 | |
eNovation Chemicals LLC | Y0987075-5g |
(R)-benzyl 2-isobutylpiperazine-1-carboxylate hydrochloride |
1217844-65-9 | 95% | 5g |
$1800 | 2025-02-26 | |
eNovation Chemicals LLC | K02240-1g |
(R)-1-N-CBZ-2-ISOBUTYLPIPERAZINE HCl |
1217844-65-9 | >97% | 1g |
$285 | 2023-09-01 | |
Alichem | A139001855-1g |
(R)-Benzyl 2-isobutylpiperazine-1-carboxylate hydrochloride |
1217844-65-9 | 95% | 1g |
$461.76 | 2023-09-03 | |
eNovation Chemicals LLC | K02240-5g |
(R)-1-N-CBZ-2-ISOBUTYLPIPERAZINE HCl |
1217844-65-9 | >97% | 5g |
$895 | 2023-09-01 | |
Chemenu | CM169759-1g |
(R)-Benzyl 2-isobutylpiperazine-1-carboxylate hydrochloride |
1217844-65-9 | 95% | 1g |
$462 | 2023-02-18 | |
eNovation Chemicals LLC | Y0987075-5g |
(R)-benzyl 2-isobutylpiperazine-1-carboxylate hydrochloride |
1217844-65-9 | 95% | 5g |
$1800 | 2025-02-19 | |
Ambeed | A253091-1g |
(R)-Benzyl 2-isobutylpiperazine-1-carboxylate hydrochloride |
1217844-65-9 | 95+% | 1g |
$420.0 | 2024-04-25 |
(R)-Benzyl 2-isobutylpiperazine-1-carboxylate hydrochloride 関連文献
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Mehmet R. Dokmeci,Donald M. Cropek Lab Chip, 2011,11, 1801-1807
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Hsin-Chih Yu,Li-Chieh Hsu,Tai-Hsun Chang,Yuan-Yao Li Dalton Trans., 2012,41, 723-726
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Krister Larsson,Lars Öhrström CrystEngComm, 2003,5, 222-225
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Dandan Chen,Ye Liu,Guoyang Gao,Zhihe Liu,Guofeng Wang,Changfeng Wu,Xiaofeng Fang J. Mater. Chem. B, 2021,9, 4826-4831
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Shuo Wu,Wendou Zhang,Qi Yang,Qing Wei,Gang Xie,Sanping Chen,Shengli Gao CrystEngComm, 2019,21, 583-588
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Jiale Huang,Mingyu Zhang,Jing Wang,Xijun Hu,Frank L. Y. Lam J. Mater. Chem. A, 2015,3, 789-796
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Maxime Martinez,François Coppens,Nadine Halberstadt Phys. Chem. Chem. Phys., 2019,21, 3626-3636
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8. A cancer cell membrane-encapsulated MnO2 nanoreactor for combined photodynamic-starvation therapy†Wei Pan,Yegang Ge,Zhengze Yu,Ping Zhou,Bingjie Cui,Na Li,Bo Tang Chem. Commun., 2019,55, 5115-5118
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Huaping Liao,Hongmin Wang,Huimin Ding,Xiangshi Meng,Hai Xu,Baoshan Wang,Xinping Ai,Cheng Wang J. Mater. Chem. A, 2016,4, 7416-7421
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Cheng Zhang,Wei Wang,Yi-Cheng Li,Yan-Ge Yang,Yue Wu,Lin Liu J. Mater. Chem. A, 2018,6, 6800-6805
(R)-Benzyl 2-isobutylpiperazine-1-carboxylate hydrochlorideに関する追加情報
(R)-Benzyl 2-isobutylpiperazine-1-carboxylate hydrochloride: A Comprehensive Overview
The compound with CAS No. 1217844-65-9, known as (R)-Benzyl 2-isobutylpiperazine-1-carboxylate hydrochloride, is a structurally complex organic molecule that has garnered significant attention in the fields of organic chemistry and pharmacology. This compound is characterized by its unique piperazine ring system, which serves as a central framework for various functional groups. The benzyl group attached to the piperazine ring adds aromatic stability, while the isobutyl substituent introduces branching and potential for stereochemical diversity. The presence of a hydrochloride counterion suggests that this compound exists in its protonated form, which is often favorable for solubility and bioavailability.
Recent studies have highlighted the importance of (R)-Benzyl 2-isobutylpiperazine-1-carboxylate hydrochloride in drug discovery, particularly in the development of novel therapeutics targeting central nervous system disorders. The piperazine core is a well-known scaffold in medicinal chemistry due to its ability to form hydrogen bonds and interact with various biological targets. The benzyl group enhances lipophilicity, which is crucial for crossing biological membranes, while the isobutyl substituent may influence the compound's pharmacokinetic properties, such as absorption and metabolism.
One of the most intriguing aspects of this compound is its stereochemistry. The (R) configuration at the chiral center indicates a specific spatial arrangement of substituents, which can significantly impact the compound's activity and selectivity. Stereochemistry plays a pivotal role in drug design, as it can determine whether a molecule will bind to its intended target or cause unintended side effects. Recent advancements in asymmetric synthesis have enabled researchers to efficiently produce enantiomerically pure samples of (R)-Benzyl 2-isobutylpiperazine-1-carboxylate hydrochloride, facilitating detailed studies on its enantioselective effects.
From a synthetic perspective, the preparation of (R)-Benzyl 2-isobutylpiperazine-1-carboxylate hydrochloride involves a multi-step process that typically begins with the synthesis of the piperazine derivative. Key steps include nucleophilic substitution reactions to introduce the isobutyl group and subsequent coupling reactions to attach the benzyl moiety. The final step involves protonation with hydrochloric acid to yield the hydrochloride salt, ensuring optimal solubility for further characterization and testing.
Recent research has explored the potential of this compound as a modulator of ion channels and receptors, which are critical in regulating neuronal activity. For instance, studies have demonstrated that (R)-Benzyl 2-isobutylpiperazine-1-carboxylate hydrochloride exhibits promising activity against voltage-gated sodium channels, making it a candidate for treating epilepsy and chronic pain conditions. Additionally, its ability to cross the blood-brain barrier underscores its potential utility in neurotherapeutic applications.
The pharmacokinetic profile of this compound has also been extensively studied. Preclinical data indicate that it exhibits moderate oral bioavailability and undergoes hepatic metabolism via cytochrome P450 enzymes. These findings are essential for designing dosing regimens and predicting potential drug-drug interactions in clinical settings.
In terms of safety and toxicity, preliminary studies suggest that (R)-Benzyl 2-isobutylpiperazine-1-carboxylate hydrochloride has a favorable safety profile at therapeutic doses. However, further investigations are required to fully characterize its long-term effects and potential for off-target interactions.
In conclusion, (R)-Benzyl 2-isobutylpiperazine-1-carboxylate hydrochloride represents a promising lead compound in drug discovery with applications spanning neurology and beyond. Its unique chemical structure, coupled with recent advancements in synthetic methodologies and pharmacological evaluations, positions it as a valuable tool for addressing unmet medical needs.
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